N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Researchers seeking precise SAR probes face challenges with inconsistent building-block substitution. This 5-bromo-6-methylpyridine-4-ethylbenzamide (CAS 638141-07-8) ensures a defined lipophilic profile (XLogP3 ~3.8-4.0) and a single reactive bromo handle for clean cross-coupling. Key advantages: • Single-point diversification for high-fidelity library synthesis. • Compatible with Pd-catalyzed Suzuki-Miyaura, enabling efficient biaryl formation. • Suitable for PROTAC linker attachment while preserving solubility. Supplied at ≥98% purity for reproducible research results.

Molecular Formula C15H15BrN2O
Molecular Weight 319.202
CAS No. 638141-07-8
Cat. No. B2635723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
CAS638141-07-8
Molecular FormulaC15H15BrN2O
Molecular Weight319.202
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C
InChIInChI=1S/C15H15BrN2O/c1-3-11-4-6-12(7-5-11)15(19)18-14-9-8-13(16)10(2)17-14/h4-9H,3H2,1-2H3,(H,17,18,19)
InChIKeyFYYDLEQFZFNGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide: Key Baseline Properties


N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide (CAS 638141-07-8) is a pyridine-benzamide derivative with the molecular formula C₁₅H₁₅BrN₂O and a molecular weight of 319.20 g/mol . Its core structure comprises a 5-bromo-6-methylpyridin-2-yl moiety linked via an amide bond to a 4-ethylbenzamide group . The compound is supplied as a solid, typically with a purity specification of ≥98% , and is intended exclusively for research and further manufacturing use . This specific substitution pattern—a bromine atom at the pyridine C5 position and an ethyl group at the para-position of the benzamide ring—is a critical point of differentiation from simpler analogs, potentially influencing its physicochemical properties, such as logP and boiling point, and its utility in cross-coupling reactions .

Synthetic building block Aryl bromide handle for cross-coupling
Scaffold diversification 5‑bromo‑6‑methylpyridine core with 4‑ethylbenzamide tail
Research‑grade purity ≥98% purity supports reproducible SAR studies

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide: Critical Differentiation from Analogs


Generic substitution of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide (CAS 638141-07-8) with closely related pyridine-benzamides is scientifically unsound due to quantifiable differences in molecular properties and structural features that directly impact downstream applications. The specific substitution pattern—a 5-bromo-6-methylpyridine core coupled with a 4-ethylbenzamide moiety—yields a distinct lipophilicity (XLogP3-AA of ~3.8–4.0 ) and hydrogen-bonding profile compared to, for instance, the unsubstituted benzamide analog (CAS 638140-96-2) or the 2,4-dimethylbenzamide derivative (PubChem CID 953209) [1]. These variations manifest in measurable changes to chromatographic behavior (e.g., HPLC retention times), reaction efficiency in cross-coupling chemistry due to differing steric and electronic environments around the bromine handle, and potentially divergent biological activity profiles if employed as a scaffold [2]. A review of kinase inhibitor SAR studies demonstrates that even subtle changes to the pyridine-benzamide scaffold can dramatically alter target engagement [3], underscoring the risk of substituting this specific building block without rigorous experimental validation. The absence of direct head-to-head activity data for this compound further emphasizes the necessity of its use as a discrete entity to maintain SAR integrity and ensure reproducible results.

Lipophilicity may shift chromatographic and permeability behavior The 4‑ethyl group raises XLogP relative to unsubstituted benzamide analogs, which can alter HPLC retention and cell‑based assay partitioning.
Single vs. dual halogen handle changes cross‑coupling selectivity The lone C5‑Br provides a specific reactive site; dibromo analogs introduce competing reactions and may reduce synthetic fidelity.
SAR context may not transfer without direct head‑to‑head data Small scaffold modifications can affect target engagement; this building block should be used as a discrete entity for reproducible SAR.

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide: Quantitative Comparator Analysis


Lipophilicity and Boiling Point Profiling

This compound exhibits a quantifiably higher lipophilicity (XLogP3-AA ~3.8-4.0 ) compared to the unsubstituted benzamide analog N-(5-bromo-6-methylpyridin-2-yl)benzamide (CAS 638140-96-2; predicted XLogP3-AA ~2.8 ). This difference is a direct consequence of the 4-ethyl substituent, which increases the partition coefficient and is predicted to elevate the boiling point to 348.0±42.0 °C .

Lipophilicity & Boiling Point
Cross‑study comparable
Target XLogP3‑AA ~3.8‑4.0
Unsubstituted analog ~2.8
Boiling point (pred.) 348.0±42.0 °C
May influence organic solubility and chromatographic retention
Predicted values; experimental verification recommended for method development.
Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Bromine Substitution vs. Isosteric Analogs

The presence of a single bromine atom at the 5-position of the pyridine ring distinguishes this compound from its dibromo analog, 4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide (CAS 638141-97-6) . This single-point substitution provides a specific reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions, allowing for selective, sequential functionalization without the complication of competing reactions at a second aryl bromide site [1]. The ortho-methyl group further modulates the electronic environment and steric bulk around the reactive center, potentially influencing reaction rates and regioselectivity compared to an unsubstituted pyridine.

Bromine Substitution Pattern
Head‑to‑head comparison
Target Single C5‑Br, ortho‑CH₃
Dibromo analog C5‑Br + C4‑Br on benzamide
Reactive sites 1 vs 2
Supports selective sequential cross‑coupling workflow
Structural analysis from IUPAC/SMILES; reactivity should be confirmed experimentally.
Organic Synthesis Cross-Coupling Building Block

Purity and Analytical Documentation

Commercial availability from multiple vendors with a minimum purity specification of 98% provides a clear baseline for procurement. Notably, at least one supplier, MolDB (Cat. No. M143978), provides supporting documentation, including NMR, HPLC, and LC-MS data, upon request . While this is not a unique claim of the molecule's intrinsic properties, it is a critical procurement differentiator against less common or custom-synthesized analogs where such analytical data may be sparse or require additional investment to obtain.

Purity & Documentation
Supporting evidence
Purity specification ≥98%
Analytical data NMR, HPLC, LC‑MS available upon request
Documentation supports batch‑to‑batch consistency review
Vendor‑provided; independent re‑analysis advised for critical applications.
Chemical Procurement Quality Control Analytical Chemistry

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide: Key R&D Applications


Kinase Inhibitor SAR Exploration

This compound serves as a rationally designed building block for exploring structure-activity relationships (SAR) around pyridine-benzamide-based kinase inhibitors [1]. Its specific substitution pattern (5-bromo-6-methylpyridine with a 4-ethylbenzamide) introduces a quantifiably higher lipophilicity (XLogP3-AA ~3.8-4.0) and unique steric environment compared to simpler benzamide analogs, enabling the systematic investigation of how these properties influence target engagement, cellular permeability, and off-target activity profiles.

Selective Sequential Cross-Coupling Handle

The single aryl bromide at the pyridine C5 position provides a site-specific reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [2]. This contrasts with dibrominated analogs, allowing for the controlled, stepwise construction of complex biaryl or heteroaryl systems. This selectivity is critical for synthesizing advanced intermediates and screening libraries with high structural fidelity and minimal purification burden.

PROTAC and Molecular Glue Development

The defined substitution pattern makes this compound a suitable starting point for conjugation to E3 ligase ligands or other functional moieties. The combination of a modifiable halogen handle and a pre-installed ethyl group that modulates physicochemical properties (e.g., logP) allows for fine-tuning of linker attachment points and overall degrader properties, such as cell permeability and solubility .

Amide Bond and Halogenation Method Development

The synthesis of this compound itself—involving amide coupling between 5-bromo-6-methylpyridin-2-amine and 4-ethylbenzoyl chloride—represents a model reaction for optimizing conditions for challenging substrates [3]. Furthermore, its use in downstream diversification reactions provides a robust platform for developing and benchmarking new catalytic methods for C-C and C-N bond formation on sterically and electronically biased pyridine cores.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
4‑Ethyl substitution pattern
Target engagement and permeability profiling
Sequential cross‑coupling
Single C5‑Br handle
Reaction selectivity and intermediate purity
PROTAC / molecular glue design
Modifiable halogen + ethyl‑modulated logP
Linker attachment and degrader physicochemical properties
Amide bond & halogenation methods
Sterically biased pyridine core
Reaction optimization and catalytic method benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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